4-Amino-4-ethylcyclohexan-1-one
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Overview
Description
4-Amino-4-ethylcyclohexan-1-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a cyclohexanone derivative, characterized by the presence of an amino group and an ethyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-ethylcyclohexan-1-one typically involves the reaction of cyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction mixture is heated to a temperature of around 80-100°C and maintained under a hydrogen atmosphere for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Amino-4-ethylcyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-methylcyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-4-propylcyclohexan-1-one: Similar structure but with a propyl group instead of an ethyl group.
4-Amino-4-isopropylcyclohexan-1-one: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Amino-4-ethylcyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-8(9)5-3-7(10)4-6-8/h2-6,9H2,1H3 |
InChI Key |
PNGRBKLMWYOLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)CC1)N |
Origin of Product |
United States |
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